molecular formula C29H51NO9 B1671484 Epicoccamide

Epicoccamide

Cat. No.: B1671484
M. Wt: 557.7 g/mol
InChI Key: GLMMQSHEMIVRFP-CHSDNGCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Epicoccamide should be handled in accordance with good industrial hygiene and safety practice . Ensure adequate ventilation and set up emergency exits and the risk-elimination area .

Future Directions

These results unveiled the underlying mechanism of epicoccamides biosynthesis and these findings might provide opportunities for derivatization of epicoccamides or generation of new chemical entities .

Properties

IUPAC Name

(3Z)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/b23-22-/t19?,20?,21-,25-,26+,27+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMMQSHEMIVRFP-CHSDNGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)/C(=C(\C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/O)/C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are epicoccamides and where are they found?

A1: Epicoccamides are glycosylated tetramic acid derivatives primarily isolated from fungi of the genus Epicoccum. They are characterized by a unique structure composed of three distinct subunits: a glycosidic moiety (typically mannose), a fatty acid chain, and a tetramic acid core. [, ] These compounds have been discovered in various Epicoccum species, including those associated with the tree fungus Pholiota squarrosa and those isolated from marine sources like the jellyfish Aurelia aurita. [, ]

Q2: What biological activities have been reported for epicoccamides?

A2: Research suggests that epicoccamides exhibit a range of biological activities, including:

  • Antifungal activity: Epicoccamide D has been shown to induce morphogenesis and pigment formation in the fungus Phoma destructiva at a concentration of 1.7 mM. []
  • Cytotoxicity: this compound D displayed cytotoxicity against HeLa cells (CC50 17.0 μM). []
  • Antiproliferative activity: this compound D demonstrated antiproliferative effects against mouse fibroblast (L-929) and human leukemia (K-562) cell lines. []
  • Potential antileishmanial activity: In silico studies suggest that this compound derivatives (A-D) exhibit significant binding affinities to trypanothione reductase, an enzyme crucial for the survival of Leishmania parasites. []

Q3: How does the structure of this compound D contribute to its biological activity?

A3: The total synthesis of this compound D has been achieved, allowing for the confirmation of its absolute configuration as 5S,7S. [] This stereochemistry is believed to be crucial for its biological activity. [] Furthermore, the synthesis involved a key step of hydrogenation using a specific rhodium catalyst, (R,R)-[Rh(Et-DUPHOS)][BF4], to establish the (7S)-stereocenter. [] This highlights the importance of the molecule's three-dimensional structure and specific functional groups for its interactions with biological targets.

Q4: What is the role of computational chemistry in understanding epicoccamides?

A4: In silico analyses have been employed to investigate the potential antileishmanial activity of this compound derivatives. [] These studies, utilizing the crystallographic structure of trypanothione reductase from Leishmania infantum, revealed that epicoccamides bind to the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions. [] The calculated binding energies for this compound derivatives (A-D) suggest a strong interaction with the target enzyme, supporting their potential as antileishmanial agents. []

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